Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine
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Overview
Description
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a benzylamine structure, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.
Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Final Product Formation: The intermediate amine is then reacted with formaldehyde to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can be compared with other similar compounds, such as:
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares a similar fluorophenyl group but differs in its overall structure and specific applications.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential to inhibit HDACs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16FN |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-[[4-(2-fluorophenyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10,17H,2,11H2,1H3 |
InChI Key |
YSHAHPNNCWLJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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